molecular formula C11H14ClNO3 B1183790 N-(5-chloro-2-ethoxybenzyl)glycine

N-(5-chloro-2-ethoxybenzyl)glycine

Cat. No.: B1183790
M. Wt: 243.687
InChI Key: CORPWGUGJKGBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-ethoxybenzyl)glycine is an amino acid derivative featuring a benzyl ring substituted with a chlorine atom at position 5 and an ethoxy group (-OCH₂CH₃) at position 2, linked to a glycine moiety. Its molecular formula is C₁₃H₁₈ClN₃O₂, with a molecular weight of 275.75 g/mol . The compound is synthesized through multi-step reactions involving controlled temperature conditions and purification via chromatography or recrystallization. Its crystalline solid form and stability are comparable to other benzyl-substituted glycine derivatives, making it a candidate for pharmacological studies, particularly in neurotransmitter regulation or enzyme inhibition .

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.687

IUPAC Name

2-[(5-chloro-2-ethoxyphenyl)methylamino]acetic acid

InChI

InChI=1S/C11H14ClNO3/c1-2-16-10-4-3-9(12)5-8(10)6-13-7-11(14)15/h3-5,13H,2,6-7H2,1H3,(H,14,15)

InChI Key

CORPWGUGJKGBDY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Cl)CNCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Benzyl Ring) Key Synthesis Features Bioactivity Notes
This compound C₁₃H₁₈ClN₃O₂ 275.75 5-Cl, 2-OCH₂CH₃ Purification via chromatography Potential neurotransmitter modulation
N-(5-chloro-2-methoxybenzyl)glycine C₁₁H₁₄ClNO₃ 233.66 5-Cl, 2-OCH₃ EDCI/DMAP coupling reagents Enhanced solubility; moderate binding
N-(5-chloro-2-propoxybenzyl)glycine C₁₂H₁₆ClNO₃ 257.71 5-Cl, 2-OCH₂CH₂CH₃ High-yield synthesis (95% purity) Increased lipophilicity; unconfirmed targets

Structural Modifications and Physicochemical Properties

  • Alkoxy Chain Length: Methoxy (OCH₃): The shortest chain in N-(5-chloro-2-methoxybenzyl)glycine reduces steric hindrance and increases solubility in polar solvents but may limit membrane permeability . Propoxy (OCH₂CH₂CH₃): The longest chain enhances lipophilicity, which may improve tissue penetration but reduce aqueous solubility .
  • Electron-Donating Effects : Methoxy and ethoxy groups donate electrons via resonance, stabilizing the benzyl ring and influencing binding to electron-deficient targets. Chlorine’s electron-withdrawing effect may counterbalance this, creating a unique electronic profile .

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